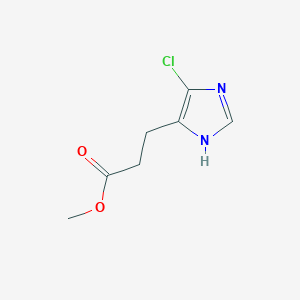
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the imidazole ring and a propionic acid methyl ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-imidazole.
Reaction with Propionic Acid: The 5-chloro-1H-imidazole is then reacted with propionic acid under specific conditions to form the propionic acid derivative.
Esterification: The final step involves the esterification of the propionic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propionic acid methyl ester group enhances the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Uniqueness
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is unique due to the presence of the propionic acid methyl ester group, which imparts distinct chemical properties and enhances its applicability in various research fields.
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-6(11)3-2-5-7(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10) |
InChIキー |
JUVDDQUIMFTGOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(N=CN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



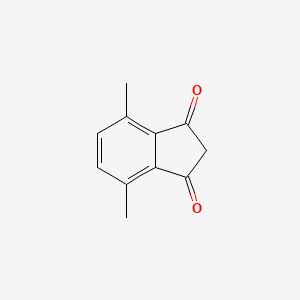
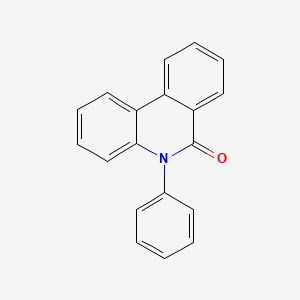
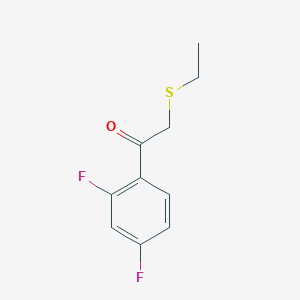
![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)
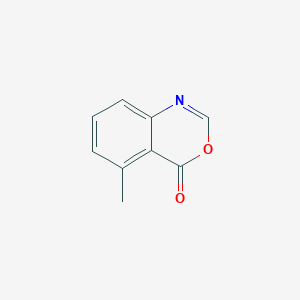
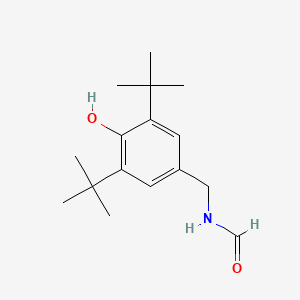
![5-fluoro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B8541174.png)

![2-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]ethyl chloride](/img/structure/B8541179.png)
![Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
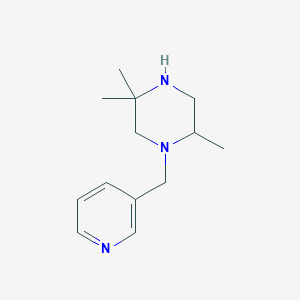
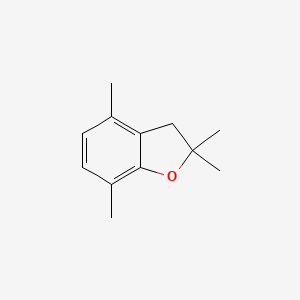
![(1S)Cyclopropyl[3-(methylethyl)phenyl]methylamine](/img/structure/B8541200.png)
